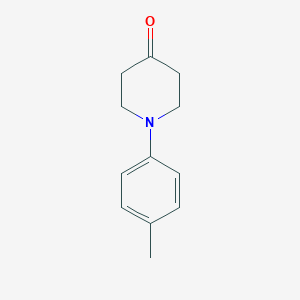

1-(4-Methylphenyl)piperidin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPZSUQVZPAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444325 | |

| Record name | 1-(4-Methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105123-89-5 | |

| Record name | 1-(4-Methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(p-tolyl)piperidin-4-one: Structure, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-(p-tolyl)piperidin-4-one, a heterocyclic ketone of significant interest to the medicinal chemistry and drug development communities. The piperidin-4-one core is a well-established "privileged scaffold," known for its presence in a multitude of pharmacologically active compounds.[1][2] This document elucidates the molecule's chemical structure, details a robust and modern synthetic protocol, outlines methods for its spectroscopic characterization, and discusses its strategic importance as a versatile intermediate for creating novel therapeutic agents. The insights herein are tailored for researchers and scientists, providing both foundational knowledge and actionable experimental guidance.

Core Chemical Structure and Physicochemical Properties

1-(p-tolyl)piperidin-4-one is a derivative of 4-piperidone where the nitrogen atom of the piperidine ring is directly substituted with a p-tolyl (4-methylphenyl) group.[3] This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug design.

-

IUPAC Name: 1-(4-methylphenyl)piperidin-4-one

-

Molecular Formula: C₁₂H₁₅NO

-

Molecular Weight: 189.25 g/mol

The structure combines a flexible, saturated heterocyclic ring (the piperidine) with a rigid aromatic moiety (the tolyl group). The ketone at the 4-position serves as a key functional handle for further chemical modifications.

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.25 g/mol | Calculated |

| XLogP3 | 2.1 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Strategic Synthesis Protocol

The synthesis of N-aryl piperidones is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as the superior method due to its high efficiency, excellent functional group tolerance, and broad substrate scope, representing a significant advancement over classical methods.

Mechanistic Rationale: The Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this context, we couple 4-piperidone hydrochloride hydrate with 4-bromotoluene. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the piperidone, deprotonation by a base to form the amide, and finally, reductive elimination to yield the desired N-aryl piperidone and regenerate the Pd(0) catalyst. The choice of a bulky electron-rich phosphine ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to 1-(4-Methylphenyl)piperidin-4-one (CAS No. 105123-89-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)piperidin-4-one, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. The piperidin-4-one scaffold is a well-established pharmacophore present in a wide array of biologically active molecules.[1][2] This document details the chemical identity, physicochemical properties, prominent synthetic routes, and analytical characterization of 1-(4-Methylphenyl)piperidin-4-one. Furthermore, it explores the known and potential applications of this compound, particularly within the realm of drug development, and addresses essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

1-(4-Methylphenyl)piperidin-4-one, also known as 1-(p-tolyl)piperidin-4-one, is a derivative of 4-piperidone with a p-tolyl group attached to the nitrogen atom.

CAS Number: 105123-89-5

Molecular Formula: C₁₂H₁₅NO

Molecular Weight: 189.25 g/mol

The key physicochemical properties of 1-(4-Methylphenyl)piperidin-4-one are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data is limited.

| Property | Value | Source |

| Boiling Point | 345.647 °C at 760 mmHg | BOC Sciences |

| Density | 1.085 g/cm³ | BOC Sciences |

| Appearance | Not specified (likely a solid) | General knowledge |

| Solubility | Not specified | General knowledge |

Synthesis of 1-(4-Methylphenyl)piperidin-4-one

The synthesis of N-aryl piperidin-4-ones can be achieved through several established synthetic methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and reaction efficiency. Two of the most prominent and versatile methods for the synthesis of 1-(4-Methylphenyl)piperidin-4-one are the Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] This reaction is widely used in medicinal chemistry for the synthesis of arylamines.

In the context of synthesizing 1-(4-Methylphenyl)piperidin-4-one, this would involve the coupling of 4-piperidone with an appropriate p-tolyl halide, such as 4-bromotoluene or 4-iodotoluene.

Experimental Protocol (General Procedure):

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide or potassium carbonate, 1.5-2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add 4-piperidone (1.0 equivalent) and 4-bromotoluene (1.0-1.2 equivalents) followed by a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture at a specified temperature (typically 80-110 °C) for a designated time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-Methylphenyl)piperidin-4-one.

Reductive Amination

Reductive amination is a two-step process that involves the formation of an enamine or iminium ion intermediate from an amine and a carbonyl compound, followed by its reduction to an amine.

For the synthesis of 1-(4-Methylphenyl)piperidin-4-one, this would involve the reaction of p-toluidine with a suitable precursor that can form the piperidin-4-one ring in situ or a pre-formed piperidin-4-one derivative. A common strategy involves the reaction of an amine with two molecules of an α,β-unsaturated carbonyl compound, followed by an intramolecular Michael addition and subsequent cyclization. A more direct approach involves the reductive amination of a protected 4-piperidone with p-toluidine, followed by deprotection.[4]

Experimental Protocol (General Procedure):

A specific, detailed protocol for the synthesis of 1-(4-Methylphenyl)piperidin-4-one via reductive amination is not available in the searched literature. A general procedure is as follows:

-

To a solution of a protected 4-piperidone (e.g., N-Boc-4-piperidone, 1.0 equivalent) and p-toluidine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloroethane or methanol), add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.2-1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting protected intermediate is then deprotected under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for a Boc group) to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 1-(4-Methylphenyl)piperidin-4-one.

Analytical Characterization

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons of the p-tolyl group (two doublets), aliphatic protons of the piperidine ring (multiplets), and a singlet for the methyl group protons. |

| ¹³C NMR | Aromatic carbons, aliphatic carbons of the piperidinone ring (including a carbonyl carbon signal around 200-210 ppm), and a methyl carbon signal. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (189.25 g/mol ). |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (around 1710-1730 cm⁻¹), C-N stretching vibrations, and aromatic C-H stretching vibrations. |

Applications in Research and Drug Discovery

The piperidin-4-one moiety is a key structural feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-HIV, analgesic, and CNS-depressant effects.[1][2][5] The N-aryl substitution, in this case with a p-tolyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

While specific biological activities for 1-(4-Methylphenyl)piperidin-4-one are not extensively documented in the available literature, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate or lead compound in several therapeutic areas:

-

Central Nervous System (CNS) Agents: The piperidine core is prevalent in many CNS-active drugs, including analgesics and antipsychotics.[6] The lipophilic p-tolyl group may enhance blood-brain barrier penetration, making this compound a candidate for the development of novel CNS therapies.

-

Anticancer Agents: Numerous piperidin-4-one derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] Further derivatization of 1-(4-Methylphenyl)piperidin-4-one could lead to the discovery of new anticancer agents.

-

Antimicrobial Agents: The piperidin-4-one scaffold has been explored for the development of new antibacterial and antifungal agents.[5]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-(4-Methylphenyl)piperidin-4-one is not publicly available. However, based on the general hazards associated with piperidine derivatives and other organic ketones, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult a comprehensive safety data sheet for a closely related compound and to perform a thorough risk assessment before handling 1-(4-Methylphenyl)piperidin-4-one.

Conclusion

1-(4-Methylphenyl)piperidin-4-one is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the Buchwald-Hartwig amination and reductive amination. While specific biological and comprehensive analytical data are currently limited, its structural features suggest it as a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Piperidine Synthesis. (n.d.).

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Ahmadi, A., Khalili, M., Jaafari, M. R., & Ghafari, S. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittel-Forschung, 59(4), 202–206.

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). Journal of medicinal chemistry, 59(15), 7265–7283.

- Piperidin-4-one: The Potential Pharmacophore. (2013).

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(4-Methylphenyl)piperidin-4-one: Starting Materials and Core Methodologies

Introduction: The Significance of 1-(4-Methylphenyl)piperidin-4-one in Medicinal Chemistry

The 1-aryl-4-piperidone scaffold is a cornerstone in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Among these, 1-(4-Methylphenyl)piperidin-4-one stands out as a key building block for various therapeutic agents, including analgesics, antipsychotics, and antihistamines. Its structural motif allows for diverse functionalization, making it a valuable precursor in drug discovery and development programs. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1-(4-Methylphenyl)piperidin-4-one, with a specific focus on the selection and rationale of starting materials and the detailed execution of the core synthetic methodologies.

Strategic Selection of Starting Materials

The successful synthesis of 1-(4-Methylphenyl)piperidin-4-one hinges on the judicious selection of readily available, cost-effective, and reactive starting materials. The molecule can be retrosynthetically disconnected into two primary fragments: the p-tolyl group and the piperidin-4-one core.

For the p-Tolyl Moiety:

-

p-Toluidine: This is the most common and economically viable starting material for introducing the 4-methylphenyl group. Its primary amine functionality makes it an ideal nucleophile for N-arylation reactions.

-

4-Halotoluenes (e.g., 4-Iodotoluene, 4-Bromotoluene): These serve as the electrophilic partners in cross-coupling reactions, most notably the Buchwald-Hartwig amination. The choice between iodo- and bromo- derivatives often depends on a balance of reactivity and cost, with iodides generally being more reactive but also more expensive.

For the Piperidin-4-one Core:

-

4-Piperidone Monohydrate Hydrochloride: This is a commercially available and widely used starting material. The hydrochloride salt enhances its stability and shelf-life. Prior to reaction, it is typically neutralized in situ or converted to the free base.

-

N-Protected 4-Piperidones (e.g., N-Boc-4-piperidone): The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, can be advantageous in certain synthetic strategies. It prevents self-coupling or other side reactions, although it necessitates additional protection and deprotection steps, adding to the overall synthesis time and cost.

Core Synthetic Methodologies

Two principal synthetic strategies have emerged as the most efficient and versatile for the preparation of 1-(4-Methylphenyl)piperidin-4-one: the Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl compounds.[1] It allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Principle:

This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

Visualizing the Buchwald-Hartwig Amination Workflow:

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol (Representative):

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), 4-piperidone hydrochloride monohydrate (1.0 equivalent), and the aryl halide (e.g., 4-iodotoluene, 1.1 equivalents).

-

Solvent and Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene is then added via syringe. The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[4] The ligand also influences the substrate scope and reaction rate.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, forming the active nucleophile without competing in the coupling reaction.

-

Solvent: Anhydrous and deoxygenated solvents, such as toluene or dioxane, are essential to prevent the deactivation of the catalyst.

Reductive Amination: A Versatile One-Pot Approach

Reductive amination is another powerful method for the synthesis of 1-(4-Methylphenyl)piperidin-4-one.[5] This reaction typically proceeds in a one-pot fashion, where an amine and a ketone are reacted in the presence of a reducing agent.[6]

Reaction Principle:

The reaction begins with the formation of an imine or enamine intermediate from the condensation of p-toluidine and 4-piperidone. This intermediate is then reduced in situ by a suitable reducing agent to yield the final product. The choice of reducing agent is crucial to ensure that the imine/enamine is reduced preferentially over the starting ketone.

Visualizing the Reductive Amination Workflow:

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol (Representative):

-

Reactant Mixture: In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) and 4-piperidone monohydrate hydrochloride (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Reducing Agent Addition: To the stirred solution, add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise at room temperature. The reaction is typically stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less basic than sodium borohydride, which can sometimes lead to side reactions. Other reducing agents like sodium cyanoborohydride can also be used, but with greater caution due to its toxicity.

-

Solvent: Chlorinated solvents like dichloromethane are often preferred as they are good at solubilizing the reactants and do not interfere with the reaction.

-

pH Control: In some cases, the addition of a mild acid, like acetic acid, can catalyze the formation of the imine intermediate, thereby accelerating the overall reaction rate.

Comparative Analysis of Synthetic Routes

| Feature | Buchwald-Hartwig Amination | Reductive Amination |

| Starting Materials | 4-Halotoluene, 4-Piperidone | p-Toluidine, 4-Piperidone |

| Catalyst | Palladium-based | Typically not required (or acid-catalyzed) |

| Key Reagents | Phosphine ligand, Strong base | Reducing agent (e.g., NaBH(OAc)₃) |

| Reaction Conditions | Higher temperatures (80-110 °C) | Milder conditions (room temperature) |

| Typical Yields | Generally high (80-95%) | Good to high (70-90%) |

| Advantages | Broad substrate scope, high yields | Milder conditions, one-pot procedure |

| Disadvantages | Requires expensive catalyst and ligand, sensitive to air and moisture | Can be slower, potential for over-reduction |

Characterization of 1-(4-Methylphenyl)piperidin-4-one

A successful synthesis should yield a product with the expected analytical data.

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.4 Hz, 2H), 3.55 (t, J = 6.0 Hz, 4H), 2.60 (t, J = 6.0 Hz, 4H), 2.30 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 208.5, 148.0, 130.0, 129.8, 117.5, 50.8, 41.5, 20.4.

-

Melting Point: Approximately 75-78 °C.

Conclusion

The synthesis of 1-(4-Methylphenyl)piperidin-4-one is readily achievable through well-established and robust synthetic methodologies. The choice between Buchwald-Hartwig amination and reductive amination will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. Both methods, when executed with a clear understanding of the underlying principles and careful attention to experimental detail, provide reliable access to this important medicinal chemistry intermediate. This guide has provided the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this valuable compound.

References

-

A review of the synthesis and crystallization procedure of piperidin-4-ones and its derivatives is outlined in this review paper. Chemical Review and Letters. [Link]

-

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. Chemistry LibreTexts. [Link]

-

Reductive amination is one of the most useful and versatile methods for the preparation of amines in chemistry and biology. ResearchGate. [Link]

-

The reductive amination reaction between an amine and an aldehyde or ketone is an important method to add an additional alkyl group to an amine nitrogen. ResearchGate. [Link]

-

The reaction mechanism for this reaction has been demonstrated to proceed through steps similar to those known for palladium catalyzed CC coupling reactions. Wikipedia. [Link]

-

The catalysis circle is shown in Figure 1. First, Pd(Ⅱ) is reduced to Pd(0) by amines that contain α-H or ligand. Chemistry LibreTexts. [Link]

-

Procedure: Touchette, K. M. Journal of Chemical Education 2006, 83 (6), 929-930. OpenBU. [Link]

-

One alternative that works extremely well is to form the imine of an amine with an appropriate aldehyde or ketone, and then to reduce the imine to an amine. Master Organic Chemistry. [Link]

-

Reductive amination of aldehydes and ketones with the InCl₃/Et₃SiH/MeOH system is highly chemoselective and can be applied to various cyclic, acyclic, aromatic, and aliphatic amines. Organic Chemistry Portal. [Link]

-

The synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide is a fast, simple three-step sequence that serves as a useful example of the reductive amination reaction for the organic chemistry laboratory. ResearchGate. [Link]

Sources

1-(4-Methylphenyl)piperidin-4-one derivatives and analogs

An In-depth Technical Guide to 1-(4-Methylphenyl)piperidin-4-one Derivatives and Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The piperidin-4-one nucleus is a quintessential heterocyclic scaffold, recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and the synthetic tractability of its ketone and amine functionalities make it an ideal template for combinatorial library development. This guide focuses specifically on the 1-(4-methylphenyl)piperidin-4-one core, also known as 1-(p-tolyl)piperidin-4-one, and its derivatives. The introduction of the N-(p-tolyl) group significantly influences the scaffold's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets. We will explore the primary synthetic routes, key derivatization strategies, and the diverse pharmacological activities exhibited by this class of compounds, including their potential as anticancer, antimicrobial, and neuroprotective agents. This document serves as a technical resource, providing both foundational knowledge and field-proven insights to guide future research and development efforts.

The Strategic Importance of the 1-(4-Methylphenyl)piperidin-4-one Scaffold

The piperidine ring is a fundamental component in numerous natural products, alkaloids, and synthetic drugs, contributing to enhanced metabolic stability and improved pharmacokinetic profiles.[2] The 1-aryl-piperidin-4-one framework, in particular, serves as a versatile intermediate for a wide range of therapeutic agents.[3] The specific incorporation of a 4-methylphenyl (p-tolyl) substituent at the nitrogen atom offers several strategic advantages in drug design:

-

Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to an unsubstituted N-phenyl ring, which can enhance membrane permeability and influence drug distribution.

-

Electronic Effects: The methyl group is weakly electron-donating, which can alter the basicity of the piperidine nitrogen and influence ligand-receptor interactions.

-

Steric Influence: The substituent provides a specific steric profile that can be exploited for selective binding to target proteins.

These features have established the 1-(4-methylphenyl)piperidin-4-one core as a valuable starting point for developing novel therapeutics across multiple disease areas.

Core Synthesis Methodologies

The most common and efficient method for constructing the substituted piperidin-4-one ring is the Mannich condensation reaction .[4][5] This one-pot, multi-component reaction offers an atom-economical pathway to complex heterocyclic structures.

The Mannich Condensation Pathway

The classical approach involves the condensation of an aliphatic ketone (providing the C2, C3, and C5 positions), an aromatic aldehyde (providing the C6 position and its substituent), and an amine source (providing the nitrogen and its substituent). For the synthesis of 2,6-diaryl substituted piperidin-4-ones, the reaction typically involves two equivalents of an aromatic aldehyde, one equivalent of a ketone, and an ammonium salt like ammonium acetate.[6]

The general mechanism proceeds via the formation of an enol or enamine from the ketone, which then undergoes a nucleophilic addition to an imine formed in situ from the aldehyde and the amine. A second condensation and subsequent intramolecular cyclization yield the piperidin-4-one ring.

Caption: General workflow for Mannich condensation synthesis.

Green Synthesis Approaches

Recent advancements have focused on environmentally benign synthetic methods. The use of deep eutectic solvents (DES), such as those formed from glucose and urea or choline chloride, has been shown to be an effective and inexpensive medium for the synthesis of piperidin-4-one derivatives, offering high yields and a greener alternative to volatile organic solvents.[7]

Derivatization Strategies and Chemical Space Expansion

The 1-(4-methylphenyl)piperidin-4-one scaffold offers multiple points for chemical modification, allowing for extensive exploration of the chemical space to optimize biological activity.

Caption: Key points for derivatization on the core scaffold.

-

C2 and C6 Positions: These positions are typically substituted with aryl groups derived from the aldehydes used in the Mannich reaction. Varying the electronic and steric properties of these aryl rings is a primary strategy for tuning activity.

-

C3 and C5 Positions: Substitution at these positions can be achieved by using a substituted ketone (e.g., ethyl methyl ketone instead of acetone). These substituents can influence the conformation of the piperidine ring, which often adopts a chair or twist-boat form.[5]

-

C4-Ketone: The ketone is a versatile functional handle. It can be converted into oximes, thiosemicarbazones, or hydrazones, which has been shown to enhance antimicrobial activity.[6] It also serves as an electrophilic partner in multicomponent reactions to generate complex spirocyclic systems with potent antitumor properties.[8]

-

N1-Aryl Ring: While the focus is on the p-tolyl group, further substitution on this ring (e.g., with halogens or methoxy groups) can fine-tune the electronic properties and steric bulk at the nitrogen atom.

Biological Activities and Therapeutic Potential

Derivatives of the piperidin-4-one core exhibit a remarkable breadth of pharmacological activities.[4][9] The N-(p-tolyl) substitution pattern has been implicated in several promising therapeutic areas.

Anticancer Activity

Piperidin-4-one derivatives are potent anticancer agents, acting through multiple mechanisms.[10]

-

Mechanism of Action: Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast (MCF7, MDA-MB231), colon (HCT116), and pancreatic (PC3) cancers.[11] Key mechanisms include the inhibition of intracellular pro-angiogenic transcription factors (HIF) and dual inhibition of topoisomerase I and IIα.[11] Certain derivatives also inhibit the JAK/STAT signaling pathway, which is crucial for the proliferation of hematological cancer cells.[10]

-

Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., fluorine) on the 2,6-diaryl rings can enhance antiproliferative potency.[11] Furthermore, derivatization of the piperidine nitrogen with moieties like N-methylpiperazine has been shown to yield potent topoisomerase inhibitors.[11]

Neuroprotective and CNS Activity

The piperidine scaffold is a well-established pharmacophore for CNS-active drugs.

-

Anti-Parkinson's Potential: A recent study on 3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one demonstrated its potential as an anti-Parkinson's agent.[12] In silico molecular docking studies showed that the compound has a strong binding affinity for the alpha-synuclein protein, a key target in Parkinson's disease pathology. The p-tolyl groups were crucial for establishing hydrophobic interactions within the protein's binding pocket.[12]

-

General CNS Applications: The scaffold is also explored for its role in treating other neurodegenerative disorders like Alzheimer's disease, where derivatives are designed to modulate pathways related to β-amyloid peptide aggregation.[13] Piperine, a natural piperidine alkaloid, has shown protective effects on dopaminergic neurons in mouse models of Parkinson's disease through antioxidant and anti-inflammatory mechanisms.[14]

Antimicrobial and Antifungal Activity

Piperidin-4-one derivatives have demonstrated significant activity against various bacterial and fungal strains.[6]

-

Mechanism: The core structure itself possesses baseline activity. However, derivatization of the C4-ketone into thiosemicarbazones dramatically enhances antifungal potency.[6]

-

SAR: The antimicrobial efficacy is often compared to standard drugs like ampicillin (antibacterial) and terbinafine (antifungal), with many derivatives showing comparable or superior activity. The addition of the thiosemicarbazone moiety is a key strategy for boosting this effect.[6]

Analgesic Activity

The piperidine ring is the core pharmacophore of morphine and many synthetic opioids, highlighting its importance in pain management.[15]

-

Mechanism: Derivatives often target µ-opioid receptors.[15]

-

SAR: Structure-activity relationship studies on related 4-phenylpiperidines show that the nature of the N-substituent (e.g., methyl, phenethyl) and substituents on the 4-position aryl ring are critical for modulating analgesic potency and receptor selectivity.[16][17] A methyl group at the para position of the N-phenyl ring has been noted for contributing to analgesic activity.[18]

Experimental Protocols and Characterization

A self-validating workflow is critical for ensuring the integrity of synthesized compounds. This involves a robust synthesis protocol followed by rigorous purification and multi-modal characterization.

Representative Synthesis: 3-Methyl-2,6-bis(4-chlorophenyl)-1-(4-methylphenyl)piperidin-4-one

This protocol is a representative example adapted from established Mannich condensation procedures.

Workflow Diagram

Caption: A standard workflow for synthesis and validation.

Step-by-Step Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine p-toluidine (0.1 mol), 4-chlorobenzaldehyde (0.2 mol), and ethyl methyl ketone (0.1 mol) in absolute ethanol (100 mL).

-

Rationale: Ethanol is a common solvent for Mannich reactions, effectively dissolving the reactants. The 1:2:1 molar ratio is stoichiometric for this specific condensation.

-

-

Reaction Initiation: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.

-

Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the rate-determining step.

-

-

Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3) mobile phase.

-

Rationale: Heating provides the necessary activation energy. TLC allows for the visualization of reactant consumption and product formation.

-

-

Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation. Collect the crude solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Rationale: Lowering the temperature decreases the solubility of the product, maximizing the yield of the crude solid.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol-ethyl acetate mixture.[5] Filter the pure crystals and dry them in a vacuum oven at 50-60 °C.

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities.[5]

-

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations for a Representative Derivative | Purpose |

| FT-IR | Strong C=O stretch (~1710 cm⁻¹), C-H stretches (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C=C aromatic stretches (~1600, 1500 cm⁻¹), C-N stretch (~1350 cm⁻¹). | Confirms the presence of key functional groups, especially the piperidinone carbonyl. |

| ¹H NMR | Signals for aromatic protons (7.0-7.5 ppm), piperidine ring protons (2.5-4.5 ppm), tolyl methyl protons (~2.3 ppm), and C3-methyl protons (~1.1 ppm). | Provides information on the proton environment, confirming the overall structure and substitution pattern. |

| ¹³C NMR | Signal for the carbonyl carbon (~208 ppm), aromatic carbons (110-150 ppm), piperidine ring carbons (40-65 ppm), and methyl carbons (~21 ppm). | Confirms the carbon skeleton of the molecule. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. | Determines the exact molecular weight and confirms the elemental composition (with HRMS). |

| XRD | N/A (requires single crystal) | When obtainable, provides definitive proof of the 3D structure, including stereochemistry and the conformation (chair, boat) of the piperidine ring.[5][12] |

Conclusion and Future Perspectives

The 1-(4-methylphenyl)piperidin-4-one scaffold and its analogs represent a highly fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility via the robust Mannich reaction, coupled with numerous points for chemical derivatization, allows for the systematic exploration of structure-activity relationships. Current research highlights their significant potential in oncology, neurodegenerative disease, and infectious diseases.

Future work should focus on:

-

Combinatorial Chemistry: Leveraging the multi-component nature of the synthesis to rapidly generate large libraries for high-throughput screening.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to guide rational drug design.

-

Pharmacokinetic Optimization: Fine-tuning the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to improve their drug-like characteristics and in vivo efficacy.

By integrating modern synthetic strategies with detailed biological evaluation, the 1-(4-methylphenyl)piperidin-4-one core will undoubtedly continue to be a source of novel and impactful drug candidates.

References

-

Arulraj, R., & Raj, A. R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

-

Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

-

Arulraj, R., & Raj, A. R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2023). A comparison between 1-methylpiperidin-4-one and 1-allylpiperidin-4-one in three-component reactions: synthesis of novel spiro[indoline-3,4′-pyran]-2-one derivatives with promising anti-tumor activities. Research on Chemical Intermediates.

-

Abuelizz, H. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31267.

-

Nadeem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-15.

-

Al-Hussain, S. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 990.

-

Antony, D., & Aridoss, G. (2021). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate.

-

Talaat, M. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2).

-

Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. ResearchGate.

-

Kráľová, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 279, 116892.

-

Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 291, 118460.

-

Loew, G. H., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular pharmacology, 34(3), 363–376.

-

Arulraj, R., et al. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method. Materials Chemistry and Physics, 324, 129447.

-

Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4983.

-

Casy, A. F., & Ogungbamila, F. O. (1981). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of pharmacy and pharmacology, 33(5), 288–291.

-

O'Hagan, D., et al. (2006). Piperidines and related compounds for treatment of alzheimer's disease. Google Patents, WO2006043064A1.

-

Yadav, P., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).

-

Sun, J., & Scott, M. E. (2010). Process for preparing a piperidin-4-one. European Patent Office, EP3666757A1.

-

Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular medicine reports, 11(1), 657–663.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 14. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijnrd.org [ijnrd.org]

The Strategic Potential of 1-(4-Methylphenyl)piperidin-4-one in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidin-4-one Core - A Privileged Scaffold in Medicinal Chemistry

The piperidin-4-one moiety is a cornerstone in the architecture of numerous biologically active compounds.[1] Its rigid, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological activity. This scaffold is a recurring motif in a wide array of therapeutic agents, demonstrating its versatility and importance in drug design.[2] The inherent structural features of the piperidin-4-one core allow for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. This has led to the development of derivatives with a broad spectrum of therapeutic applications, including but not limited to, anticancer, neuroprotective, and antimicrobial agents.[1]

This technical guide focuses on a specific, yet highly promising derivative: 1-(4-Methylphenyl)piperidin-4-one . The introduction of a 4-methylphenyl (p-tolyl) group at the N1 position of the piperidine ring introduces a unique combination of lipophilicity and electronic properties, making it an intriguing starting point for the synthesis of novel therapeutic candidates. We will delve into the synthetic strategies to access this core, explore its potential research applications with a particular focus on neurodegenerative diseases and oncology, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Synthetic Pathways to 1-Arylpiperidin-4-ones: A Methodological Overview

The synthesis of 1-arylpiperidin-4-ones, including the title compound, is most commonly achieved through well-established condensation reactions. The Mannich condensation, a classic multicomponent reaction, stands out as a robust and efficient method for the construction of the piperidin-4-one ring system.[2]

General Synthetic Protocol: Mannich Condensation

The Mannich reaction for the synthesis of 2,6-diaryl-piperidin-4-ones typically involves the condensation of a substituted aromatic aldehyde, an aliphatic ketone (such as ethyl methyl ketone), and a source of ammonia (like ammonium acetate) in a suitable solvent, often ethanol.[2] While a specific protocol for the direct synthesis of 1-(4-Methylphenyl)piperidin-4-one was not found in the immediate search, a logical synthetic route can be extrapolated from the synthesis of related compounds. A plausible approach would involve a two-step process: initial formation of the piperidin-4-one ring followed by N-arylation.

Alternatively, a direct synthesis could be envisioned by reacting p-toluidine with two equivalents of a suitable Michael acceptor, such as ethyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[3]

Conceptual Synthetic Workflow:

Caption: In silico workflow for evaluating neuroprotective drug candidates.

Anticancer Applications: A Promising Scaffold for Novel Cytotoxic Agents

Causality Behind Experimental Choices: The design of novel anticancer agents often involves the identification of scaffolds that can be modified to selectively target cancer cells while minimizing toxicity to normal cells. The piperidin-4-one core allows for such modifications, and the p-tolyl group can contribute to favorable interactions with biological targets in cancer cells.

General Experimental Protocol: Evaluation of Anticancer Activity

-

Synthesis of Derivatives:

-

Synthesize a library of compounds derived from 1-(4-Methylphenyl)piperidin-4-one by modifying other positions on the piperidine ring (e.g., at C3 and C5).

-

-

In Vitro Cytotoxicity Assay (MTT Assay):

-

Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in appropriate media.

-

Treat the cells with varying concentrations of the synthesized compounds for a specified duration (e.g., 24-72 hours).

-

Perform an MTT assay to determine the cell viability and calculate the half-maximal inhibitory concentration (IC50) for each compound. [5]The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. [6]

-

-

Structure-Activity Relationship (SAR) Studies:

-

Analyze the IC50 values of the synthesized derivatives to establish a relationship between their chemical structure and cytotoxic activity. This helps in identifying the key structural features responsible for the observed activity and guides the design of more potent analogues.

-

Self-Validating System: The use of multiple cancer cell lines and a standard cytotoxic agent as a positive control helps in validating the results. A compound that shows potent and selective activity against cancer cells with a clear SAR would be a strong candidate for further development.

Quantitative Data on Related Scaffolds:

While specific IC50 values for 1-(4-Methylphenyl)piperidin-4-one derivatives are not available, studies on other piperidine and related heterocyclic derivatives demonstrate the potential for potent anticancer activity. For instance, certain 1,4-dihydropyridine-based triazole derivatives have shown significant antiproliferative activity with IC50 values in the low micromolar range (0.63 ± 0.05 to 5.68 ± 0.14 µM) against colorectal adenocarcinoma cell lines. [7]

| Compound Class | Cancer Cell Line | Reported IC50 Range (µM) | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine-based triazoles | Caco-2 (Colorectal) | 0.63 - 5.68 | [7] |

| Substituted 1,4-Naphthoquinones | DU-145, MDA-MB-231, HT-29 | 1 - 3 | [4]|

This data underscores the potential of heterocyclic scaffolds, including those related to piperidin-4-one, in the development of potent anticancer agents.

Future Directions and Conclusion

1-(4-Methylphenyl)piperidin-4-one represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The promising in silico results for a closely related analogue in the context of Parkinson's disease provide a strong impetus for further investigation into its neuroprotective potential. Similarly, the well-established anticancer activity of the broader piperidin-4-one class suggests that derivatives of the title compound could yield potent and selective cytotoxic agents.

This technical guide provides a foundational understanding of the potential research applications of 1-(4-Methylphenyl)piperidin-4-one. It is intended to serve as a catalyst for further research and development in this exciting area of medicinal chemistry. The provided protocols and conceptual frameworks offer a starting point for researchers to design and execute experiments aimed at unlocking the full therapeutic potential of this versatile chemical entity.

References

- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

- Yang, W., Chen, Y. H., Liu, H., & Qu, H. D. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International journal of molecular medicine, 36(5), 1369–1376.

- Penthala, N. R., Ketkar, A., Sekhar, K. C., & Janganati, V. (2017). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & medicinal chemistry letters, 27(15), 3333–3337.

- Yu, Q. M., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460.

- Arulraj, R., et al. (2024). Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method.

-

ResearchGate. (n.d.). Cytotoxic activity (IC50) of compounds 1–4, 5-FU and erlotinib in different cell lines. Retrieved from [Link]

- Manimekalai, A., et al. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]

-

Naveen, S., et al. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f]t[2][8]hiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4112-4118*.

- Al-Ostoot, F. H., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(19), 6296.

- Parvathaneni, V., et al. (2019). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement. Journal of medicinal chemistry, 62(2), 1030–1042.

-

CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-methylphenyl)piperidine-2,4-dione. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphenidat. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

- Al-khafaji, Y. F. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.

- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Defense Technical Information Center. (1992). Piperidine Synthesis.

-

Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 1-(4-Methylphenyl)piperidin-4-one (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Profile of 1-(4-Methylphenyl)piperidin-4-one

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 1-(4-methylphenyl)piperidin-4-one, a compound of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. By analyzing data from structurally analogous compounds, including 1-phenylpiperidin-4-one and p-xylene, we can confidently predict the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that define the structure of 1-(4-methylphenyl)piperidin-4-one. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel piperidine-based compounds.

Introduction: The Significance of 1-(4-Methylphenyl)piperidin-4-one

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key intermolecular interactions make it a privileged structure in drug design. The introduction of an N-aryl substituent, such as the 4-methylphenyl (p-tolyl) group, significantly influences the electronic and conformational properties of the piperidine ring, which in turn can modulate its pharmacological activity. 1-(4-Methylphenyl)piperidin-4-one serves as a key intermediate in the synthesis of more complex molecules, making its unambiguous characterization a critical step in the drug discovery pipeline.

Accurate spectroscopic analysis is the cornerstone of modern chemical research, providing definitive evidence of molecular structure. This guide will systematically predict and interpret the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 1-(4-Methylphenyl)piperidin-4-one.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the distinct chemical environments of the atoms.

Caption: Predicted ¹H NMR assignments for 1-(4-Methylphenyl)piperidin-4-one.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(4-Methylphenyl)piperidin-4-one

| Carbon (Atom Number) | Predicted Chemical Shift (δ, ppm) | Justification |

| C4' (Carbonyl) | ~ 208 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| C1 (Aromatic) | ~ 148 | Quaternary carbon attached to the nitrogen atom. |

| C4 (Aromatic) | ~ 130 | Quaternary carbon attached to the methyl group. |

| C2, C6 (Aromatic) | ~ 129 | Aromatic CH carbons ortho to the methyl group. |

| C3, C5 (Aromatic) | ~ 116 | Aromatic CH carbons meta to the methyl group and influenced by the nitrogen. |

| C3', C5' (Piperidinone) | ~ 50 | Carbons adjacent to the nitrogen atom. |

| C2', C6' (Piperidinone) | ~ 41 | Carbons adjacent to the carbonyl group. |

| C7 (Methyl) | ~ 20 | Methyl carbon attached to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 1-(4-Methylphenyl)piperidin-4-one

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3050-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2950-2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~ 1715 | Strong | C=O Stretch | Ketone |

| ~ 1610, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1350 | Medium | C-N Stretch | Aryl Amine |

| ~ 815 | Strong | C-H Bend | 1,4-Disubstituted (para) Aromatic |

The most prominent peak in the IR spectrum is expected to be the strong absorption around 1715 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

-

Molecular Ion (M⁺): The predicted molecular weight of 1-(4-methylphenyl)piperidin-4-one (C₁₂H₁₅NO) is 189.25 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z = 189.

-

Base Peak: The most stable fragment will likely be the base peak. A probable fragmentation pathway involves the loss of a C₂H₄O fragment from the piperidinone ring, leading to a stable N-aryl aziridinium-type ion.

-

Key Fragmentation Patterns:

-

Loss of CO (m/z = 161): A common fragmentation for cyclic ketones.

-

Formation of the tolyl radical (m/z = 91): A characteristic fragment for toluene derivatives.

-

Cleavage of the piperidinone ring: This can lead to various fragments, with the charge being retained on the nitrogen-containing portion.

-

Experimental Protocols

The following are standard operating procedures for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(4-methylphenyl)piperidin-4-one in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A standard nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Caption: A typical experimental workflow for the synthesis and characterization of a novel compound.

Conclusion

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for 1-(4-methylphenyl)piperidin-4-one. By integrating fundamental spectroscopic principles with data from analogous structures, we have constructed a reliable spectral profile that can guide researchers in the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Solubility and stability of 1-(4-Methylphenyl)piperidin-4-one

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Methylphenyl)piperidin-4-one

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 1-(4-Methylphenyl)piperidin-4-one, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By synthesizing theoretical principles with actionable experimental protocols, this guide offers insights into the molecule's physicochemical properties, its behavior in various solvent systems, and its degradation profile under stress conditions. Methodologies for quantitative solubility determination and forced degradation studies are detailed, supported by stability-indicating analytical techniques, to ensure the generation of reliable and reproducible data.

Introduction: The Significance of 1-(4-Methylphenyl)piperidin-4-one

1-(4-Methylphenyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidone core. The piperidin-4-one moiety is a well-established pharmacophore and a versatile synthetic building block for a wide array of pharmaceutical agents, including anticancer, antihistamine, and antipsychotic drugs.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation, while knowledge of its stability profile is essential for defining storage conditions, predicting shelf-life, and identifying potential degradants.

This guide delves into the core physicochemical characteristics that govern the solubility and stability of this compound. We present validated, field-proven protocols designed to be self-validating systems, enabling researchers to accurately characterize this pivotal molecule.

Physicochemical Properties

A foundational understanding begins with the key physicochemical properties of the molecule, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [][4] |

| Molecular Weight | 189.25 g/mol | [][4] |

| IUPAC Name | 1-(4-methylphenyl)piperidin-4-one | [] |

| Appearance | White to off-white crystalline solid (Typical) | [5] |

| Boiling Point | 345.65 °C at 760 mmHg | [] |

| Density | 1.085 g/cm³ | [] |

Solubility Profile: A Theoretical and Practical Approach

The solubility of 1-(4-Methylphenyl)piperidin-4-one is dictated by its molecular structure: a moderately lipophilic p-tolyl group, a polar ketone functional group, and a tertiary amine within the piperidine ring. This combination suggests good solubility in a range of organic solvents, with limited solubility in aqueous media.[5] Piperidine derivatives are frequently recrystallized from solvents like ethanol or mixtures such as ethanol-ethyl acetate, corroborating their affinity for polar organic solvents.[6]

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The aromatic ring and aliphatic backbone contribute to its nonpolar character, while the ketone and nitrogen heteroatom provide polarity.

-

High Solubility Expected: In polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and polar protic solvents (e.g., Ethanol, Methanol).[5][6]

-

Moderate Solubility Expected: In less polar solvents (e.g., Dichloromethane, Toluene).

-

Low Solubility Expected: In highly nonpolar solvents (e.g., Hexane) and in water.[5][7]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a quantitative analysis is essential. The isothermal shake-flask method is a reliable and widely adopted technique for determining the saturation solubility of a compound. This protocol is designed to provide accurate and reproducible results.

Objective: To determine the saturation solubility of 1-(4-Methylphenyl)piperidin-4-one in various solvents at a controlled temperature.

Materials:

-

1-(4-Methylphenyl)piperidin-4-one (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of 1-(4-Methylphenyl)piperidin-4-one to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.

-

Sampling: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in mg/mL or g/L.

Data Presentation: Quantitative Solubility

The results from the experimental protocol should be recorded in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| Ethanol | 25 | |

| Acetone | 25 | |

| Ethyl Acetate | 25 | |

| Dichloromethane | 25 | |

| Hexane | 25 |

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Chemical Stability Profile

Understanding the chemical stability of 1-(4-Methylphenyl)piperidin-4-one is crucial for ensuring its quality and for developing stable formulations. Forced degradation (or stress testing) studies are performed to identify potential degradation products and establish degradation pathways, as mandated by ICH guidelines.[8] These studies expose the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[8][9]

Potential Degradation Pathways

The chemical structure of 1-(4-Methylphenyl)piperidin-4-one contains functional groups susceptible to degradation:

-

Ketone Carbonyl Group: The ketone at the C-4 position is a reactive site and could be susceptible to reduction or other reactions under specific conditions.[5]

-

Tertiary Amine: The nitrogen atom is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

-

Piperidine Ring: While generally stable, the ring could potentially undergo cleavage under extremely harsh acidic or basic conditions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to evaluating the stability of the compound under various stress conditions. A stability-indicating analytical method, typically HPLC, is required to separate and quantify the parent compound from any degradants formed.[10]

Objective: To assess the intrinsic stability of 1-(4-Methylphenyl)piperidin-4-one and identify its degradation products under various stress conditions.

Materials:

-

1-(4-Methylphenyl)piperidin-4-one stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

-

Hydrochloric acid (HCl, e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH, e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂, e.g., 3%, 30%)

-

Thermostatically controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC-UV method

Methodology:

-

Control Sample: A sample of the stock solution is diluted with the mobile phase to a target concentration and analyzed immediately (t=0).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with NaOH, dilute, and analyze.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store under the same conditions as the acidic hydrolysis. Withdraw samples, neutralize with HCl, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period. Withdraw samples, dilute, and analyze.

-

Thermal Degradation: Transfer the solid compound or a solution to a vial and store it in an oven at an elevated temperature (e.g., 80 °C) for a set duration. Dissolve/dilute the sample and analyze.

-